molecular formula C4N6O6 B168719 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole CAS No. 17220-33-6

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Cat. No. B168719
CAS RN: 17220-33-6
M. Wt: 228.08 g/mol
InChI Key: HLXBOVLDHPUWBQ-UHFFFAOYSA-N
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Description

NTZF is a type of energetic material that is nitrogen-rich. It contains a high enthalpy of formation and high energy density. The molecular formula of NTZF is C3N7HO3 and the nitrogen content is 53.55% . The structure of NTZF is very stable because of the p-conjugate formed by the heterocyclic system .


Synthesis Analysis

The synthesis mechanism of NTZF was calculated by Gaussian 09 for the first time, and NTZF was successfully synthesized based on the theoretical design . Its ionic salts (RbNTZF and CsNTZF) were synthesized and studied by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structures of nitrogen-rich compounds like NTZF include a large number of chemical bonds N–N, CN, N=N, CN . The structure of NTZF was characterized by IR, 1H NMR, 13C NMR, and EA .


Chemical Reactions Analysis

The thermal stability of NTZF was investigated by TG-DSC and the kinetic data of thermal decomposition were calculated .


Physical And Chemical Properties Analysis

NTZF is insensitive to impact and friction (impact > 40 J, friction > 360 J) and has higher detonation velocity and pressure (D 7.838 km s-1, P 27.32 GPa) compared to TNT (D 6881 m s-1, P 19.5 GPa) .

Safety And Hazards

NTZF is insensitive to impact and friction, which makes it safer to handle compared to other explosives .

Future Directions

NTZF has good application prospects in the field of explosives . It can be used in various applications such as high-energy insensitive explosives, small propulsion system solid fuels, smokeless pyrotechnics, gas generators, and flame low-temperature fire extinguishing agents .

properties

IUPAC Name

3-nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N6O6/c11-9(12)3-1(5-15-7-3)2-4(10(13)14)8-16-6-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBOVLDHPUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C2=NON=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391828
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

CAS RN

17220-33-6
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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